![molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1](/img/structure/B2898877.png)
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Known for its diverse applications in various fields, this compound has garnered attention due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction between 4-chlorobenzenesulfonamide and 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under mild to moderate temperatures. The use of catalysts like triethylamine can facilitate the reaction, improving yield and efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more cost-effective and scalable approaches. Batch or continuous flow reactors can be employed to ensure consistent quality and higher yields. Purification techniques, including recrystallization and chromatography, are often utilized to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes various types of reactions, such as:
Nucleophilic substitution: : The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: : These reactions can modify the functional groups attached to the thiadiazole and sulfonamide moieties.
Coupling reactions: : The compound can participate in reactions forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Reagents like sodium hydride, lithium aluminum hydride, and palladium catalysts are commonly used in these reactions. Conditions often vary depending on the desired outcome, ranging from room temperature to elevated temperatures, and may require inert atmospheres.
Major Products Formed
The products formed from these reactions are typically derivatives with modified functional groups, enhancing the compound's properties or making it suitable for specific applications.
Scientific Research Applications
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is used extensively in:
Chemistry: : As a reagent for the synthesis of more complex molecules.
Biology: : In the study of enzyme inhibition and as a probe for biological pathways.
Medicine: : Potentially as a lead compound for the development of new drugs due to its biological activity.
Industry: : In the manufacturing of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, thereby inhibiting enzyme activity. The trifluoromethyl group enhances its binding affinity and stability, while the thiadiazole ring contributes to its overall reactivity.
Comparison with Similar Compounds
Compared to other sulfonamides and thiadiazole derivatives, 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
4-chloro-N-[1,3,4-thiadiazol-2-yl]benzenesulfonamide
4-chloro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
The trifluoromethyl group in this compound imparts greater stability and lipophilicity, making it more effective in certain applications compared to its analogs.
By highlighting these features, the compound's unique properties and applications can be better understood and appreciated.
Properties
IUPAC Name |
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUHBIPFUMQGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)
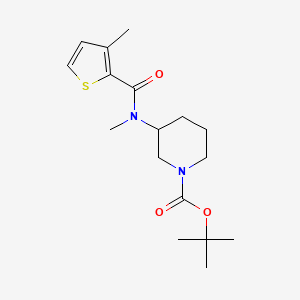
![N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2898799.png)

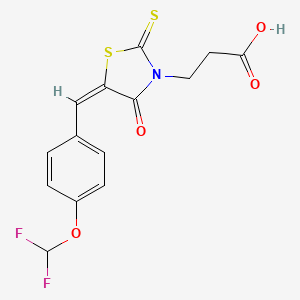
![benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine](/img/structure/B2898808.png)
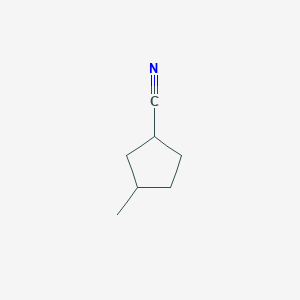
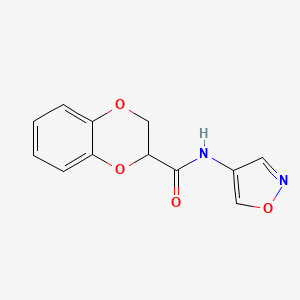

![4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2898814.png)
![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)
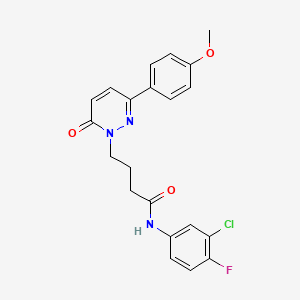
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide](/img/structure/B2898817.png)
